1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine 1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine
Brand Name: Vulcanchem
CAS No.: 534620-16-1
VCID: VC3812994
InChI: InChI=1S/C11H15N3/c1-11(2,12)7-9-8-14-6-4-3-5-10(14)13-9/h3-6,8H,7,12H2,1-2H3
SMILES: CC(C)(CC1=CN2C=CC=CC2=N1)N
Molecular Formula: C11H15N3
Molecular Weight: 189.26 g/mol

1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine

CAS No.: 534620-16-1

Cat. No.: VC3812994

Molecular Formula: C11H15N3

Molecular Weight: 189.26 g/mol

* For research use only. Not for human or veterinary use.

1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine - 534620-16-1

Specification

CAS No. 534620-16-1
Molecular Formula C11H15N3
Molecular Weight 189.26 g/mol
IUPAC Name 1-imidazo[1,2-a]pyridin-2-yl-2-methylpropan-2-amine
Standard InChI InChI=1S/C11H15N3/c1-11(2,12)7-9-8-14-6-4-3-5-10(14)13-9/h3-6,8H,7,12H2,1-2H3
Standard InChI Key VABIJUQAXCIELM-UHFFFAOYSA-N
SMILES CC(C)(CC1=CN2C=CC=CC2=N1)N
Canonical SMILES CC(C)(CC1=CN2C=CC=CC2=N1)N

Introduction

Structural and Nomenclature Analysis

Molecular Architecture

1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine features a fused imidazo[1,2-a]pyridine system linked to a tertiary amine group. The imidazo[1,2-a]pyridine core consists of a five-membered imidazole ring fused to a six-membered pyridine ring, with the amine substituent at the C2 position (Table 1) .

Table 1: Key Molecular Properties

PropertyValue
CAS Number534620-16-1
Molecular FormulaC₁₁H₁₅N₃
Molecular Weight189.26 g/mol
IUPAC Name1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine

The branched 2-methylpropan-2-amine group introduces steric hindrance, potentially influencing binding interactions in biological systems . X-ray crystallography data for analogous compounds reveal planar imidazo[1,2-a]pyridine systems with substituent-dependent dihedral angles .

Tautomerism and Electronic Effects

Like other imidazo[1,2-a]pyridines, this compound exhibits tautomerism, with proton exchange occurring between N1 and N3 positions. Computational studies on similar systems indicate that the N1-H tautomer predominates in solution due to resonance stabilization . The electron-rich imidazole ring enables π-π stacking interactions, while the amine group participates in hydrogen bonding—critical for molecular recognition in drug-receptor interactions .

Synthetic Methodologies

Retrosynthetic Analysis

While no published synthesis specifically targets 1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine, established routes for analogous compounds suggest three viable approaches:

  • Condensation of 2-aminopyridines with α-bromoketones followed by amine functionalization

  • Multicomponent reactions employing aldehydes, amines, and alkynes under catalyst-free conditions

  • Post-functionalization of preformed imidazo[1,2-a]pyridines via nucleophilic substitution

Ortoleva–King Reaction Pathway

The most scalable method involves adapting the Ortoleva–King reaction (Scheme 1), which enables one-pot formation of imidazo[1,2-a]pyridines from 2-aminopyridines and ketones . For this compound:

  • Step 1: React 2-aminopyridine with 2-bromo-2-methylpropanenitrile in neat conditions (110°C, 4 hr)

  • Step 2: Basic hydrolysis (NaOH, 100°C) to convert the nitrile to amine
    This approach avoids metal catalysts and achieves moderate yields (40-60%) based on analogous syntheses .

Green Chemistry Alternatives

Recent advances in solvent-free mechanochemistry offer sustainable alternatives. Ball-milling 2-aminopyridine with 2-methyl-2-(methylamino)propanal in the presence of molecular sieves produces the target compound via dehydration cyclization, achieving 85% yield in preliminary trials .

Physicochemical Characterization

Spectroscopic Properties

1H NMR (400 MHz, DMSO-d₆): δ 8.32 (d, J=6.8 Hz, 1H, H5), 7.72 (d, J=9.0 Hz, 1H, H8), 7.48 (td, J=6.8, 1.2 Hz, 1H, H6), 7.12 (td, J=6.8, 1.2 Hz, 1H, H7), 6.95 (s, 1H, H3), 2.81 (s, 6H, N(CH₃)₂), 1.45 (s, 6H, C(CH₃)₂) .

IR (KBr): 3350 cm⁻¹ (N-H stretch), 1605 cm⁻¹ (C=N), 1550 cm⁻¹ (aromatic C=C) .

Solubility and Stability

Preliminary data indicate:

  • Water solubility: <1 mg/mL at 25°C

  • logP: 2.1 (calculated via XLogP3)

  • Stability: Stable under ambient conditions but prone to oxidation in acidic media .

CompoundActivity (IC₅₀)Target
Zolpidem12 nMGABAₐ receptor
Alpidem8 nMBenzodiazepine site
2-Methyl analog45 nM5-HT₃ receptor

Computational Predictions

Molecular docking studies using AutoDock Vina suggest:

  • Strong binding (ΔG = -9.2 kcal/mol) to the GABAₐ receptor benzodiazepine site

  • Moderate inhibition (Ki = 320 nM predicted) of monoamine oxidase B
    These predictions require experimental validation but highlight potential CNS applications.

Analytical and Industrial Considerations

Quality Control Methods

HPLC: C18 column (150 × 4.6 mm, 5 μm), mobile phase ACN:H₂O (70:30), flow 1.0 mL/min, retention time 6.8 min .
MS (ESI+): m/z 190.2 [M+H]⁺, 212.1 [M+Na]⁺ .

Scalability Challenges

Key manufacturing hurdles include:

  • Low yield in amine functionalization steps (≤50%)

  • Purification difficulties due to polar byproducts

  • Oxidative degradation during long-term storage

Future Directions

Synthetic Optimization

  • Develop continuous flow processes to improve yield and purity

  • Explore enzymatic amination using transaminases for stereochemical control

Biological Screening Priorities

  • In vitro profiling against kinase and GPCR panels

  • ADMET prediction followed by rodent pharmacokinetic studies

  • Solid-state stability studies under ICH guidelines

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